propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Overview
Description
Propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound isopropyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is 313.13140809 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotransformation of Organic Compounds
One study discusses the biotransformation of benzothiophene by isopropylbenzene-degrading bacteria, showcasing the microbial conversion of organic compounds into useful intermediates. This process highlights the potential for environmental remediation and the synthesis of industrially relevant chemicals (Eaton & Nitterauer, 1994).
Photochemistry of Organic Compounds
Another research area involves the photochemistry of organic compounds, such as the study on the benzene-sensitized photoreaction of 1,3-dioxolen-2-ones. These reactions provide insights into the mechanisms of photochemical transformations, useful for developing novel synthetic pathways (Hiyama, Fujita, & Nozaki, 1972).
Synthesis of Biologically Active Molecules
Research on the synthesis of biologically active molecules and intermediates, such as alkyl 2-(2-benzothiazolylsulfinyl)acetates for sulfinyl-Knoevenagel reactions, illustrates the application of isopropyl compounds in creating complex organic molecules. These molecules serve as building blocks for pharmaceuticals and agrochemicals (Du et al., 2012).
Isopropylidenation in Organic Synthesis
The isopropylidenation of myo-inositol derivatives demonstrates the utilization of isopropyl compounds in protecting group strategies for organic synthesis. This approach is critical for the selective modification and functionalization of complex organic molecules (Ogawa et al., 1977).
Enzymatic Reduction Processes
Research on enzymatic reduction processes using Pleurotus ostreatus highlights the use of isopropyl compounds as substrates in biocatalysis. This field explores the production of enantiomerically pure compounds, important in the pharmaceutical industry (Skrobiszewski et al., 2013).
Properties
IUPAC Name |
propan-2-yl 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(2)23-18(22)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-4,7-11,14-15H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNVTWVBMDJUAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.